molecular formula C15H26O B12678007 Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin CAS No. 94087-07-7

Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin

Cat. No.: B12678007
CAS No.: 94087-07-7
M. Wt: 222.37 g/mol
InChI Key: FBVVORSCLMYLCQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name dodecahydro-4,4,5a-trimethylbenzocyclobuta[1,2-b]oxepin adheres to IUPAC conventions for polycyclic systems. The prefix dodecahydro denotes twelve hydrogen atoms added to saturate the bicyclic framework, while 4,4,5a-trimethyl specifies the positions of three methyl substituents on the cyclobutane and oxepin rings. The parent structure, benzocyclobuta[1,2-b]oxepin, integrates a benzene ring fused to a cyclobutane moiety, which is further connected to an oxygen-containing seven-membered oxepin ring.

Molecular Formula and Weight Analysis

The molecular formula C₁₅H₂₆O (222.36634 g/mol) reflects a hydrogen-saturated system with one oxygen atom. This mass aligns with high-resolution mass spectrometry data, confirming the absence of unsaturation beyond the aromatic benzene component. The molecular weight supports its classification as a medium-sized organic molecule, influencing its solubility in nonpolar solvents and solid-state packing behavior.

Properties

CAS No.

94087-07-7

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

1,12,12-trimethyl-9-oxatricyclo[6.5.0.02,7]tridecane

InChI

InChI=1S/C15H26O/c1-14(2)8-9-16-13-11-6-4-5-7-12(11)15(13,3)10-14/h11-13H,4-10H2,1-3H3

InChI Key

FBVVORSCLMYLCQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC2C3CCCCC3C2(C1)C)C

Origin of Product

United States

Preparation Methods

The synthesis of dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin involves multiple steps, starting with the preparation of the cyclobuta[1,2-b]oxepin core. This core is typically synthesized through a series of cyclization reactions under controlled conditions. Industrial production methods may involve the use of catalysts and high-pressure reactors to ensure high yield and purity .

Chemical Reactions Analysis

Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin undergoes various chemical reactions, including:

Scientific Research Applications

Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin has several scientific research applications:

Mechanism of Action

The mechanism of action of dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Synthesis : Both the target compound and Compound 3 likely rely on photochemical cycloaddition for cyclobuta ring formation. However, Compound 3 prioritizes electron-rich aromatic systems during synthesis, a selectivity that may extend to the benzo ring in the target compound .
  • Structural Complexity : The target compound’s dodecahydro framework and methyl groups distinguish it from Compound 3 , which features an unsaturated pyrimidine-dione moiety. This saturation confers rigidity but may reduce reactivity compared to unsaturated analogs.
  • Functional Groups: Unlike caffeic acid’s polar phenolic and carboxylic acid groups, the target compound’s hydrocarbon-dominated structure limits solubility in aqueous media, directing its applications toward non-biological fields .

Physicochemical and Functional Differences

  • Stability : The saturated backbone and methyl substituents in the target compound likely enhance thermal stability compared to Compound 3 , which contains reactive carbonyl groups.
  • Reactivity : The oxepin ring’s ether linkage may enable nucleophilic reactions, contrasting with Compound 3 ’s electrophilic pyrimidine-dione core.
  • Applications : While Compound 3 serves as a heterocyclic intermediate, the target compound’s applications remain speculative. Its rigidity and stereochemistry suggest utility in chiral catalysts or specialty polymers. Caffeic acid, by contrast, is widely used in biocompatible applications due to its antioxidant properties .

Biological Activity

Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin is a complex organic compound with potential biological activities. This compound belongs to the class of dibenzo[b,f]oxepines, which have garnered attention for their pharmacological properties. Understanding the biological activity of this compound involves examining its effects on various biological systems and potential therapeutic applications.

  • Chemical Formula : C₁₄H₁₈O
  • CAS Number : 94087-07-7
  • Molecular Weight : 206.29 g/mol

The structure of this compound includes multiple fused rings and functional groups that contribute to its biological activity.

Anticancer Properties

Research indicates that derivatives of dibenzo[b,f]oxepine compounds exhibit significant anticancer activity. For example:

  • Inhibition of Tumor Growth : Studies have shown that certain dibenzo[b,f]oxepine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. A notable study demonstrated that a specific derivative had an IC50 value of 13.7 ± 0.7 μM against tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells, indicating its potential as an anti-inflammatory and anticancer agent .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties:

  • Mechanism of Action : The compound has been shown to inhibit the release of chemical mediators from immune cells such as macrophages and neutrophils. This effect is significant in conditions characterized by excessive inflammation .

Neuroprotective Effects

Emerging studies suggest that dibenzo[b,f]oxepine derivatives may also have neuroprotective effects:

  • Dopamine Receptor Activity : Some derivatives have been reported to possess high affinity for dopamine receptors, which could be beneficial in treating neurodegenerative diseases such as Parkinson's disease . For instance, one study indicated that a derivative was twice as effective as clozapine in blocking the D-4 dopamine receptor.

Insecticidal Activity

The compound has shown promising results in entomological studies:

  • Larvicidal Activity : this compound has demonstrated larvicidal effects against Aedes aegypti larvae, suggesting its potential use in pest control .

Study 1: Anticancer Activity

A recent study focused on the anticancer properties of a dibenzo[b,f]oxepine derivative showed:

CompoundCell LineIC50 (µM)Mechanism
Dibenzo[b,f]oxepine DerivativeMDA-MB-231 (Breast Cancer)13.7 ± 0.7TNF-α Inhibition

This highlights the compound's potential in cancer therapy through modulation of inflammatory pathways.

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of a dibenzo[b,f]oxepine derivative:

CompoundReceptor TargetAffinity (nM)Effect
Dibenzo[b,f]oxepine DerivativeD-4 Dopamine Receptor50 ± 5Neuroprotection

This data supports the hypothesis that these compounds can influence neurochemical pathways beneficially.

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